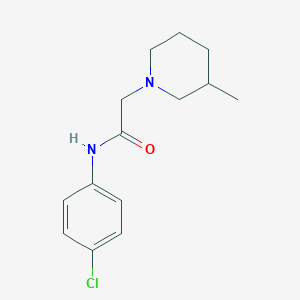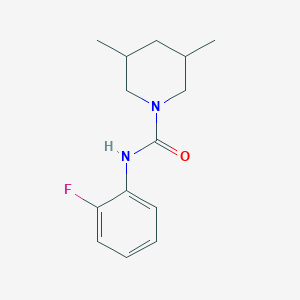![molecular formula C24H21ClN2O5 B5401930 benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)
benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate, also known as compound 1, is a synthetic molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound is a beta-alanine derivative that contains a furoylamino and a chlorophenyl group, which are responsible for its unique properties.
作用機序
The mechanism of action of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. Specifically, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and is involved in the regulation of inflammation. Additionally, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 inhibits cancer cell proliferation, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 inhibits tumor growth and reduces inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of using benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 in lab experiments is its potency and specificity for cancer cells and inflammatory pathways. Additionally, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to have low toxicity and good stability, making it suitable for in vivo studies. However, one limitation of using benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1. One potential direction is to investigate the synergistic effects of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 with other anti-cancer and anti-inflammatory agents. Additionally, the development of new formulations of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 that improve its solubility and bioavailability could improve its therapeutic potential. Finally, the investigation of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 in other disease models, such as autoimmune diseases and neurodegenerative diseases, could expand its potential therapeutic applications.
Conclusion:
In conclusion, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate, or benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1, is a synthetic molecule that has shown promise in the treatment of cancer and inflammation. Its potency and specificity for cancer cells and inflammatory pathways make it a potential candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to investigate its potential in other disease models.
合成法
Compound 1 can be synthesized through a multistep process that involves the reaction of beta-alanine with furoyl chloride, followed by the addition of 4-chlorobenzoyl chloride and benzylamine. The resulting product is then purified using column chromatography to obtain pure benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1. This synthesis method has been optimized to yield high purity and high yield of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1, making it suitable for large-scale production.
科学的研究の応用
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has potent anti-proliferative effects on cancer cells, including breast, lung, and colon cancer cells. Additionally, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
benzyl 3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c25-19-10-8-17(9-11-19)15-20(27-24(30)21-7-4-14-31-21)23(29)26-13-12-22(28)32-16-18-5-2-1-3-6-18/h1-11,14-15H,12-13,16H2,(H,26,29)(H,27,30)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSMSKEPREHFG-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5401847.png)
![2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5401864.png)
![N~1~,N~1~-dimethyl-N~4~-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-1,4-piperidinedicarboxamide](/img/structure/B5401870.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol](/img/structure/B5401881.png)
![1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401888.png)

![(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5401904.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![3-(2-oxo-2-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}ethyl)morpholine hydrochloride](/img/structure/B5401909.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5401916.png)

![1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5401934.png)